Triethylbenzene
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Overview
Description
Triethylbenzene is a chemical compound belonging to the group of aromatic hydrocarbons. It is a colorless liquid that is practically insoluble in water but soluble in organic solvents like ethanol and diethyl ether. The compound has the chemical formula C₁₂H₁₈ and a molar mass of 162.27 g/mol . This compound is known for its use in various chemical syntheses and industrial applications.
Preparation Methods
Triethylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the alkylation of benzene with ethyl bromide in the presence of a catalyst such as aluminum chloride . The reaction conditions typically include maintaining a controlled temperature and ensuring the presence of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Triethylbenzene undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of triethylbenzene involves its interaction with molecular targets through various chemical pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Triethylbenzene can be compared with other similar compounds such as:
Mesitylene (1,3,5-trimethylbenzene): Both compounds have a similar structure with three substituents on the benzene ring, but mesitylene has three methyl groups instead of ethyl groups.
1,3,5-Triisopropylbenzene: This compound has three isopropyl groups on the benzene ring, making it bulkier compared to this compound.
1,2,4-Trimethylbenzene (pseudocumene): Another isomer of trimethylbenzene with different positions of the methyl groups.
This compound is unique due to its specific ethyl substituents, which influence its chemical reactivity and physical properties compared to its methyl or isopropyl analogs.
Properties
CAS No. |
42205-08-3 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,3-triethylbenzene |
InChI |
InChI=1S/C12H18/c1-4-10-8-7-9-11(5-2)12(10)6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
VIDOPANCAUPXNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)CC |
boiling_point |
421 °F at 760 mmHg (USCG, 1999) |
density |
0.861 at 68 °F (USCG, 1999) - Less dense than water; will float Vapor density (Air= 1): 5.6 /1,3,5-Triethylbenzene/ |
flash_point |
181 °F (USCG, 1999) |
physical_description |
Triethylbenzene is a colorless liquid with a weak chemical odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999) |
solubility |
INSOL IN WATER; SOL IN ALC, ETHER |
vapor_pressure |
1.55 mmHg (USCG, 1999) 61.0-69.9 mmHg @ 20 °C |
Origin of Product |
United States |
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